molecular formula C14H20N2O2 B8529452 1h-Indole-1-carboxylic acid,4-amino-2,3-dihydro-7-methyl-,1,1-dimethylethyl ester

1h-Indole-1-carboxylic acid,4-amino-2,3-dihydro-7-methyl-,1,1-dimethylethyl ester

Cat. No.: B8529452
M. Wt: 248.32 g/mol
InChI Key: TVZGQZOAPIZUBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole-1-carboxylic acid,4-amino-2,3-dihydro-7-methyl-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 4-amino-7-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-9-5-6-11(15)10-7-8-16(12(9)10)13(17)18-14(2,3)4/h5-6H,7-8,15H2,1-4H3

InChI Key

TVZGQZOAPIZUBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)CCN2C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-t-Butoxycarbonyl-2,3-dihydro-7-methyl-4-nitroindole (2.169 g; 8.7 mmol) is dissolved in methanol (35 mL), treated with a catalytic amount of 10% palladium-on-carbon (210 mg) and placed under an atmosphere of hydrogen. The solution is allowed to stir overnight. The black suspension is filtered through Celite and the solvent is removed by rotary evaporation. The crude product is purified by silica gel flash column chromatography using 15% ethyl acetate/hexanes as eluent to afford 1.769 g of 1-t-butoxycarbonyl-4-amino-2,3-dihydro-7-methylindole as a white solid (94% yield).
Quantity
2.169 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step Two

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